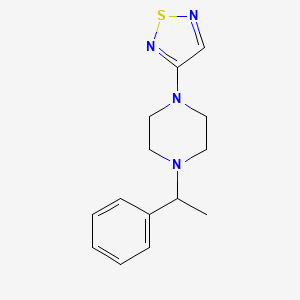

![molecular formula C21H29N7 B6460805 4-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline CAS No. 2549008-46-8](/img/structure/B6460805.png)

4-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrimidine ring, and a piperazine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis

The structure of similar compounds is solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using software packages like Bruker SHELXTL . H atom positions are calculated geometrically and are refined according to the riding model .Chemical Reactions Analysis

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines involves reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Aplicaciones Científicas De Investigación

Anticancer Properties

The tetrahydroquinazoline core has been investigated for its antitumor activity. Researchers have explored derivatives of this compound as potential inhibitors of cancer cell growth. Mechanistic studies focus on interactions with cellular targets, including kinases and DNA repair enzymes. Further optimization may lead to novel anticancer agents .

Antiviral Activity

Certain derivatives of this compound have demonstrated substantial antiviral activity. Researchers have evaluated their efficacy against specific viruses, such as influenza or herpes simplex. Understanding the molecular interactions and mode of action is crucial for drug development .

Neurological Disorders

The piperazine and pyrimidine moieties suggest potential neuropharmacological applications. Researchers have explored these derivatives as ligands for neurotransmitter receptors, such as serotonin or dopamine receptors. Investigating their effects on neuronal function and behavior could yield insights into treating neurological disorders .

Anti-inflammatory Agents

The pyrrolidine ring contributes to the compound’s stereochemistry and pharmacokinetics. Researchers have synthesized analogs with anti-inflammatory properties. These compounds may modulate immune responses by targeting specific pathways, such as cytokine production or NF-κB signaling .

Cardiovascular Applications

The quinazoline scaffold has been associated with cardiovascular effects. Researchers have studied derivatives for their vasodilatory properties, potential use in hypertension management, or prevention of thrombosis. Understanding their impact on vascular smooth muscle cells and platelets is essential .

Chemical Biology and Enzyme Inhibition

The unique combination of heterocycles provides opportunities for enzyme inhibition. Researchers have explored derivatives as protease inhibitors, kinase modulators, or enzyme mimetics. Structural studies and computational modeling guide the design of potent and selective inhibitors .

Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more Synthesis and antiviral study of novel 4- (2- (6-amino-4-oxo-4,5-dihydro-1H-pyrrol-1-yl)pyrimidin-5-yl)benzenesulfonamide derivatives. Read more

Direcciones Futuras

The future directions in the research of such compounds could involve further exploration of their biological activities and potential therapeutic applications. The development of new synthetic strategies could also expand the applicability of these reactions and open new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .

Propiedades

IUPAC Name |

4-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N7/c1-16-14-19(26-8-4-5-9-26)25-21(24-16)28-12-10-27(11-13-28)20-17-6-2-3-7-18(17)22-15-23-20/h14-15H,2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBHUSQMAVSBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCCC4)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460725.png)

![6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline](/img/structure/B6460731.png)

![4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460735.png)

![1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6460753.png)

![4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6460761.png)

![4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6460769.png)

![4-(2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460778.png)

![4-({4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460779.png)

![4-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460786.png)

![4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460794.png)

![4-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinazoline](/img/structure/B6460795.png)

![4-(6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460801.png)